

E3 Ubiquitin Ligase Binders in PROTAC Development: A Technical Guide

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Compound of Interest

Compound Name: *E3 ubiquitin ligase binder-1*

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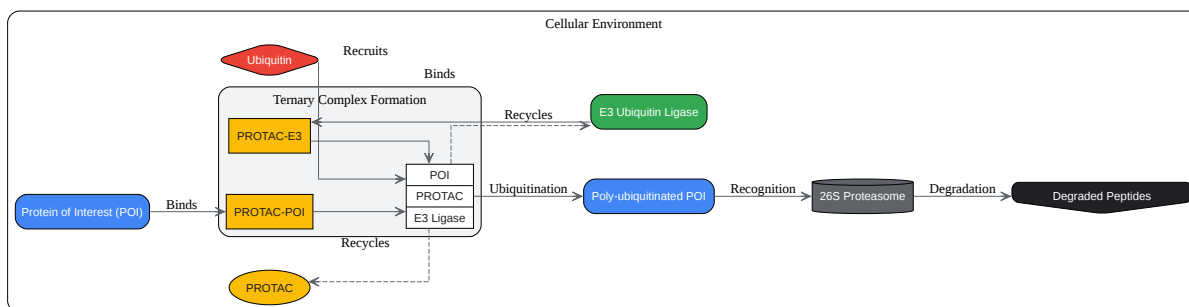
Introduction

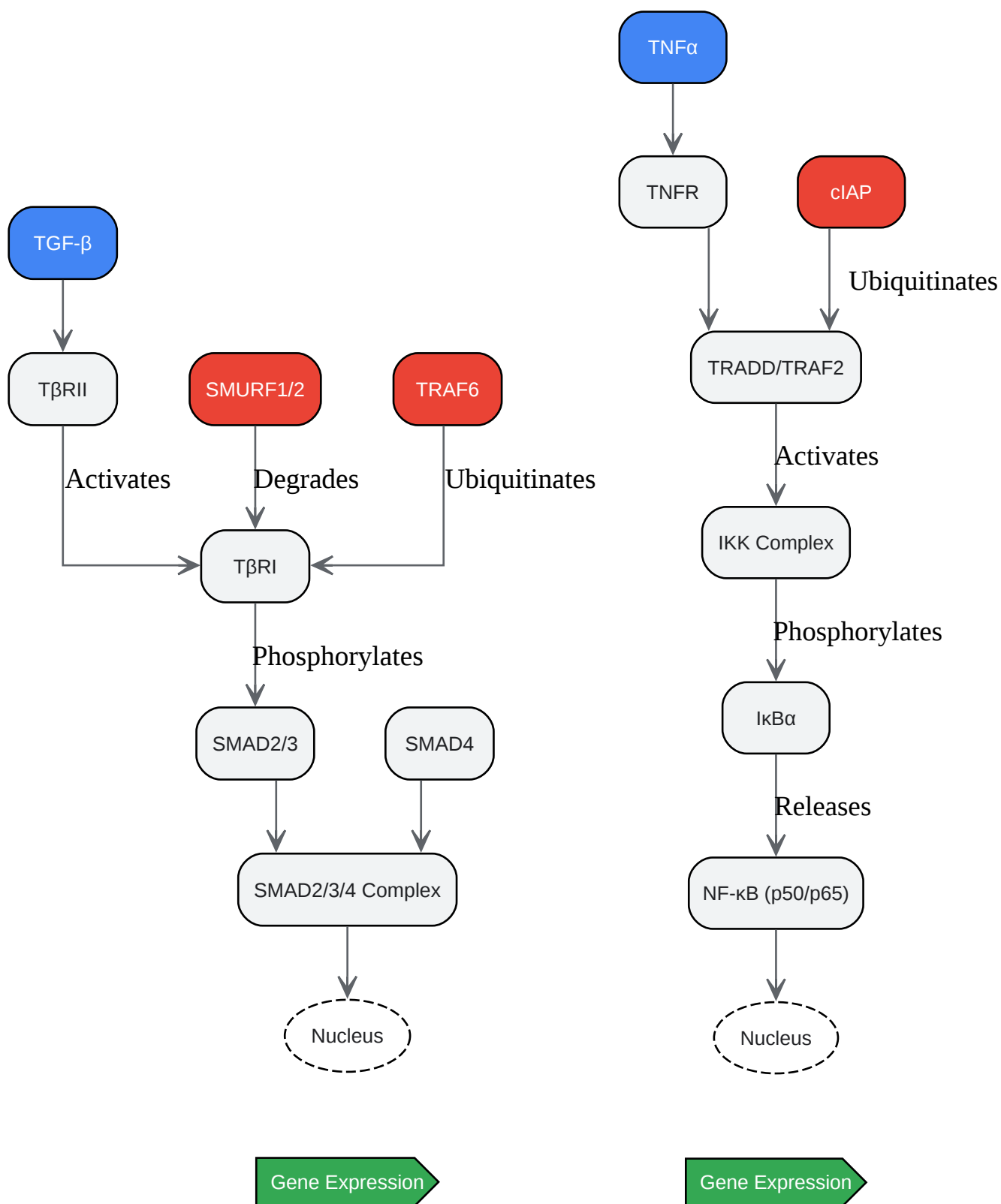
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The E3 ligase binder is a critical determinant of a PROTAC's efficacy and selectivity, as it hijacks a specific E3 ligase to catalyze the ubiquitination and subsequent degradation of the target protein.[3] This guide provides an in-depth exploration of E3 ubiquitin ligase binders and their pivotal role in the development of PROTACs.

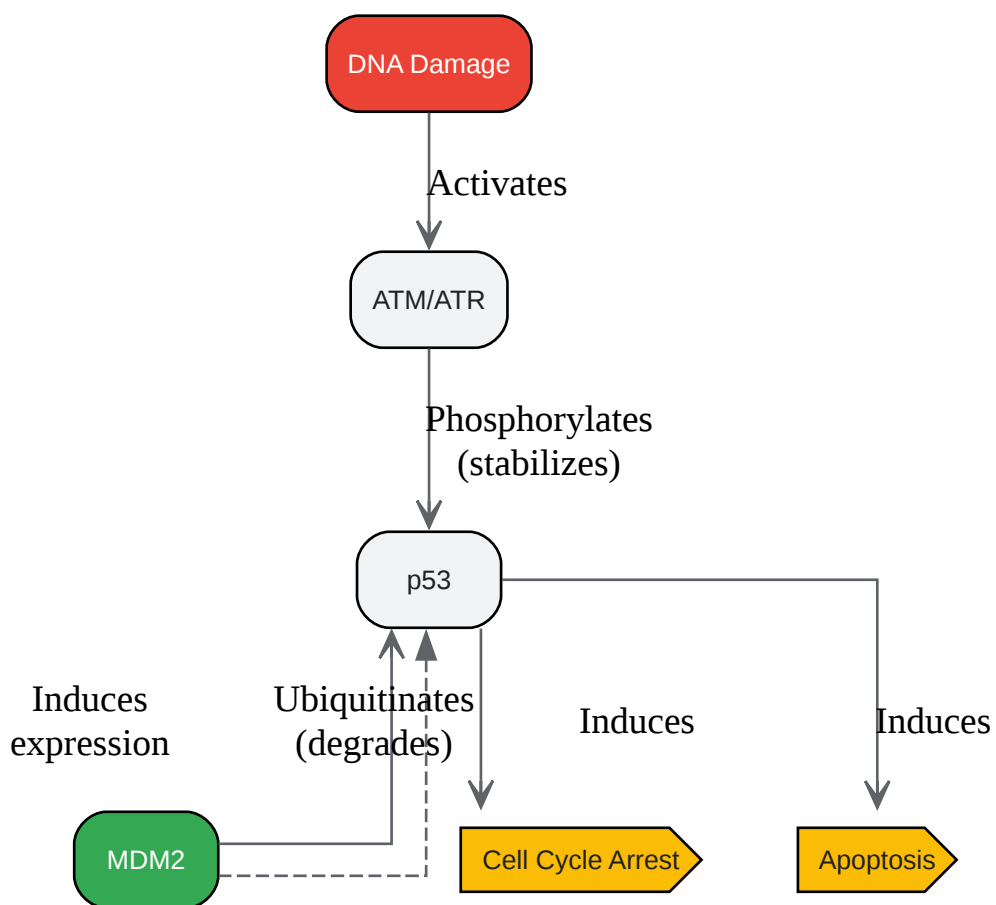
The PROTAC Mechanism of Action: A Symphony of Induced Proximity

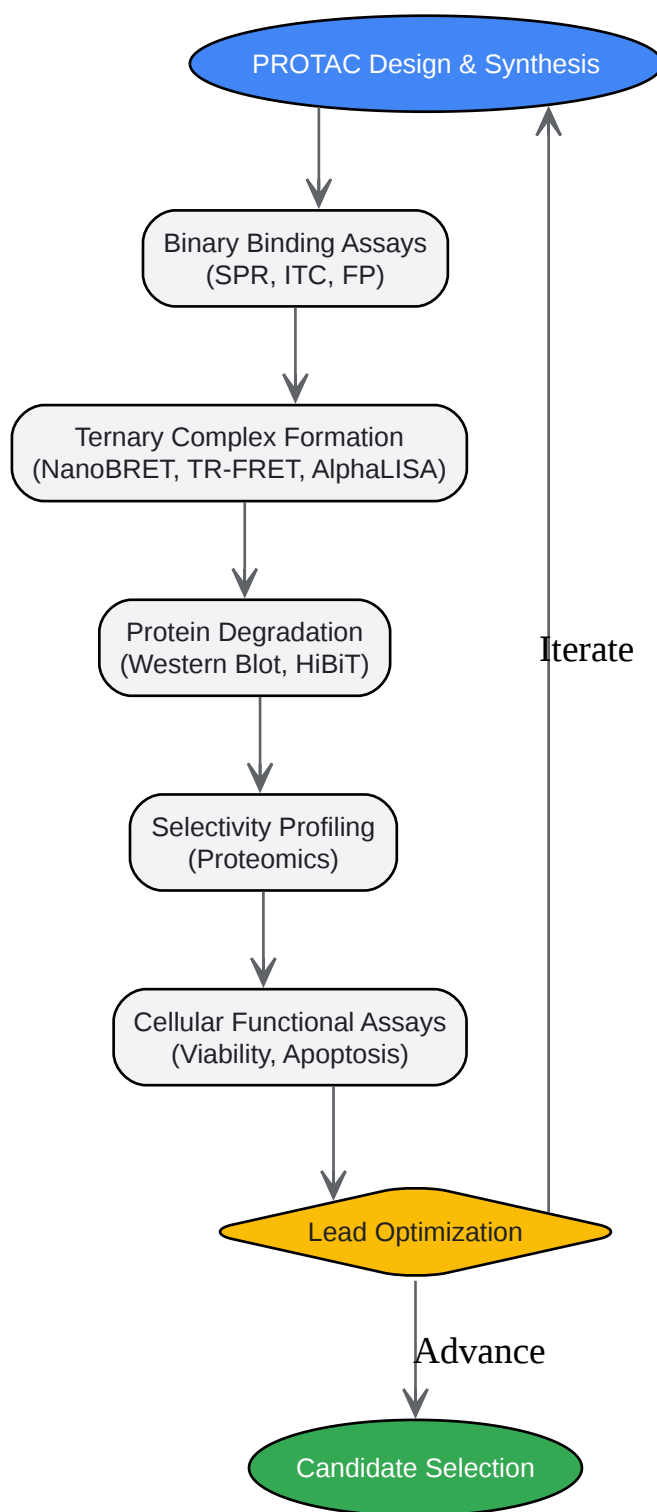
The fundamental principle behind PROTAC technology is induced proximity.[1] A PROTAC molecule acts as a molecular bridge, bringing an E3 ubiquitin ligase and a target protein into close proximity to form a ternary complex.[4] This ternary complex formation is a critical first step that facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[2] The polyubiquitinated target protein

is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce further degradation.[5]









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